molecular formula C17H20N2 B8276125 4-Tert-butylbenzaldehyde-phenylhydrazone

4-Tert-butylbenzaldehyde-phenylhydrazone

Cat. No.: B8276125
M. Wt: 252.35 g/mol
InChI Key: ANVGXHIPALMMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butylbenzaldehyde-phenylhydrazone is a Schiff base hydrazone derivative supplied strictly for research use only. It is synthesized from 4-tert-butylbenzaldehyde, an important industrial intermediate used in the synthesis of fragrance compounds and other organic products . As a class, hydrazones containing the -NH-N=CH- group are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities . Related hydrazone and phenyl hydrazone compounds have been investigated for their anti-infective properties, including moderate antifungal activity . Researchers value this compound as a key intermediate for constructing more complex molecules and for probing biochemical mechanisms, particularly in the development of urease inhibitors and other enzyme-targeting agents . The mechanism of action for hydrazones often involves interaction with enzyme active sites; for instance, analogous compounds act as potent urease inhibitors, potentially by coordinating with the nickel atoms in the enzyme's active center . This makes this compound a valuable building block for researchers in drug discovery, chemical biology, and material science.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methylideneamino]aniline

InChI

InChI=1S/C17H20N2/c1-17(2,3)15-11-9-14(10-12-15)13-18-19-16-7-5-4-6-8-16/h4-13,19H,1-3H3

InChI Key

ANVGXHIPALMMHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-tert-butylbenzaldehyde-phenylhydrazone with two closely related derivatives from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
This compound Not explicitly provided Phenylhydrazone, tert-butyl Likely higher lipophilicity due to tert-butyl group
4-Tert-butylbenzaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone C₂₁H₂₃N₅O 361.44 Triazin-3-yl, 4-methoxyphenyl Enhanced π-π stacking potential from aromatic systems
4-Tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone C₂₁H₂₅N₅OS 395.53 Triazol-4-yl, 4-ethoxyphenyl, sulfanyl Sulfur atom introduces potential for hydrogen bonding

Key Observations :

  • The tert-butyl group is retained across analogs, suggesting a common strategy to modulate solubility and steric effects.
  • Substituents like triazine or triazole rings (e.g., in and ) introduce additional nitrogen atoms, which may enhance coordination capabilities or biological activity.
  • Methoxy and ethoxy groups in analogs could improve solubility in polar solvents compared to the parent compound.

Preparation Methods

Bromination of 4-Tert-butyltoluene

The foundational step in TBBZA synthesis involves the radical bromination of 4-tert-butyltoluene (TBT) using elemental bromine. This solvent-free process, conducted at 145–220°C under inert atmosphere, generates a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂). Critical parameters include:

  • Br₂:TBT molar ratio : ≤1.97:1 to minimize byproducts.

  • Temperature : Optimal at 183–190°C for 1.5 hours.

  • Light exclusion : Prevents side reactions, enhancing selectivity.

This step achieves a 96% conversion rate, with the crude mixture containing <2.2% residual TBT-Br after distillation.

Sommelet Reaction for Aldehyde Formation

The TBT-Br/TBT-Br₂ mixture undergoes hydrolysis via the Sommelet reaction, employing hexamethylenetetramine (HMTA) as the primary reagent. Key conditions include:

  • Temperature : 90–105°C under reflux.

  • pH adjustment : Initial reaction mixture pH is raised to 4–5 using sodium hydroxide to neutralize HBr, which inhibits HMTA activity.

  • Solvent system : Water or water-ethanol mixtures, avoiding carboxylic acid co-solvents to prevent esterification.

Post-hydrolysis, impurities such as 4-tert-butylbenzonitrile (TBT-CN) are hydrolyzed under acidic conditions (H₂SO₄ or H₃PO₄) prior to distillation, yielding TBBZA with 99.5% purity.

Table 1: Optimization of TBBZA Synthesis

ParameterOptimal ValueYield/PurityReference
Br₂:TBT molar ratio1.97:196% conversion
Bromination temperature183–190°C99.5% purity
Hydrolysis pH4–580% overall yield

Condensation of TBBZA with Phenylhydrazine

Acid-Catalyzed Hydrazone Formation

The phenylhydrazone is synthesized via nucleophilic addition-elimination between TBBZA and phenylhydrazine. Reaction conditions are adapted from analogous hydrazine syntheses:

  • Catalyst : Sulfuric acid (0.5–1.0 equiv) in ethanol-water (3:1 v/v).

  • Temperature : 90–95°C under reflux for 4–6 hours.

  • Workup : Neutralization with aqueous NaHCO₃, followed by recrystallization from ethanol.

This method typically affords yields of 70–85%, with purity >95% confirmed by HPLC.

Solvent and Stoichiometric Effects

Variations in solvent polarity and reactant ratios significantly impact yield:

  • Ethanol-water mixtures : Enhance solubility of both reactants while facilitating acid catalysis.

  • Phenylhydrazine excess : A 1.2:1 molar ratio (relative to TBBZA) minimizes unreacted aldehyde.

Table 2: Hydrazone Synthesis Optimization

ConditionEffect on YieldOptimal ValueReference
H₂SO₄ concentrationIncreases rate0.75 equiv
Reaction timeMaximizes conversion5 hours
Recrystallization solventEthanol (95%)Purity >95%

Mechanistic Insights and Byproduct Analysis

Bromination Mechanism

The radical chain mechanism involves:

  • Initiation : Br₂ homolysis at high temperatures generates bromine radicals.

  • Propagation : Abstraction of a benzylic hydrogen by Br- , forming TBT- , which reacts with Br₂ to yield TBT-Br and regenerate Br- .

  • Termination : Radical recombination at lower temperatures.

Side products like TBT-CN arise from trace nitrile impurities in reagents, necessitating acidic hydrolysis.

Hydrazone Formation Kinetics

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl, increasing electrophilicity.

  • Nucleophilic attack by phenylhydrazine’s amino group.

  • Dehydration to form the C=N bond, driven by acid catalysis.

Industrial Applications and Scalability

TBBZA-phenylhydrazone serves as an intermediate in agrochemicals, notably in synthesizing morpholine-based fungicides like Fenpropimorph. Scalability challenges include:

  • Bromination exothermicity : Requires controlled Br₂ addition to prevent thermal runaway.

  • HMTA cost : Accounts for 15–20% of raw material expenses, prompting research into formaldehyde-ammonia alternatives .

Q & A

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in cyclization reactions?

  • Methodological Answer: Compare reaction rates with non-bulky analogs (e.g., 4-methyl derivatives) in acid-catalyzed cyclizations to form triazoles. Steric hindrance from the tert-butyl group slows nucleophilic attack but stabilizes intermediates via hyperconjugation. Kinetic isotopic effect (KIE) studies quantify steric contributions .

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